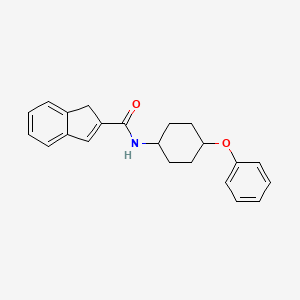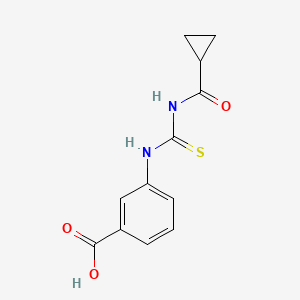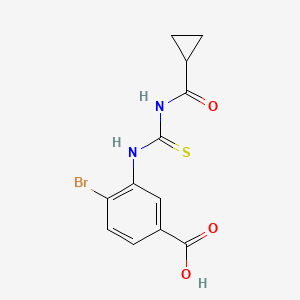![molecular formula C14H19N3O3S B7432579 N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide](/img/structure/B7432579.png)
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system that is involved in the development of several inflammatory diseases.
Mechanism of Action
The NLRP3 inflammasome is a multiprotein complex that is involved in the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms. N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of NLRP3, thereby preventing the recruitment of ASC and the subsequent activation of caspase-1.
Biochemical and Physiological Effects:
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in various preclinical models of inflammatory diseases. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is its specificity for the NLRP3 inflammasome, which makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one limitation of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Future Directions
There are several future directions for the study of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide. One potential direction is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential direction is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and metabolic disorders. Moreover, the development of more effective delivery systems for N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide may enable its use in vivo, thereby expanding its therapeutic potential.
Synthesis Methods
The synthesis of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide involves the condensation of 3-methylfuran-2-carboxylic acid with cyclohexanecarbonyl chloride to form 3-methylfuran-2-carbonyl cyclohexanecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thiourea to yield N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide.
Scientific Research Applications
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been extensively studied in various preclinical models of inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In these studies, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the NLRP3 inflammasome, resulting in a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-7-8-20-11(9)13(19)16-17-14(21)15-12(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,19)(H2,15,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKNXBMKNSZGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NNC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-cyclopropyl-6,7-dimethoxy-4-N-[(1-methylpiperidin-4-yl)methyl]quinazoline-2,4-diamine](/img/structure/B7432511.png)
![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)

![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)
![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)

![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)

![Methyl 1-ethyl-2-oxo-3,3-diphenylthieno[3,4-b]pyrrole-6-carboxylate](/img/structure/B7432580.png)

![N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]-2-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7432586.png)
![N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)